8-Norleucine ceruletide is a synthetic decapeptide that is derived from ceruletide, a compound originally isolated from the skin of the Australian green tree frog, Litoria caerulea. Ceruletide itself is a peptidomimetic of cholecystokinin, a gastrointestinal hormone that plays a crucial role in digestion by stimulating the secretion of digestive enzymes from the pancreas and bile from the gallbladder. The amino acid sequence of ceruletide includes norleucine, which is an isomer of leucine, enhancing its biological activity and specificity towards certain receptors.
Ceruletide was first identified in the mid-20th century and has since been studied for its pharmacological properties. Its synthesis involves modifications to the natural peptide structure to enhance stability and efficacy. Norleucine, the amino acid component, can be synthesized through various biochemical pathways in bacteria and has also been utilized in experimental settings to probe protein interactions.
8-Norleucine ceruletide falls under the category of polypeptides and is classified as a synthetic organic compound. It is primarily recognized for its role as a cholecystokinin receptor agonist, which makes it significant in both therapeutic and research applications.
The synthesis of 8-Norleucine ceruletide can be approached through solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula for 8-Norleucine ceruletide is , indicating a complex structure with multiple functional groups that contribute to its biological activity.
8-Norleucine ceruletide participates in several biochemical reactions primarily through its interaction with cholecystokinin receptors.
The mechanism of action for 8-Norleucine ceruletide involves its role as an agonist at cholecystokinin receptors.
Studies indicate that 8-Norleucine ceruletide has a significantly higher affinity for cholecystokinin receptors compared to other peptides, enhancing its effectiveness in promoting digestive processes.
8-Norleucine ceruletide has several scientific uses:
Recombinant expression of norleucine-containing peptides like 8-norleucine ceruletide faces significant challenges due to the non-canonical nature of norleucine. In Escherichia coli systems, norleucine biosynthesis occurs as a metabolic byproduct when pyruvate or α-ketobutyrate enters the leucine biosynthetic pathway, acting as substrates for enzymes like α-isopropylmalate synthase. Under specific fermentation conditions—particularly oxygen limitation with high glucose concentrations—E. coli accumulates norleucine intracellularly. This allows norleucine to compete with methionine during tRNA aminoacylation, leading to its misincorporation into recombinant proteins at methionine positions [3] [6].
Key strategies to prevent misincorporation have conversely informed approaches for intentional norleucine incorporation:
Table 1: Fermentation Parameters Influencing Norleucine Incorporation in E. coli
| Parameter | Condition Favoring Misincorporation | Condition for Controlled Incorporation |
|---|---|---|
| Oxygen Availability | Limited oxygen + high glucose | Aerobic fermentation |
| Methionine Level | <1 g/L | ≥5 g/L + exogenous norleucine |
| Trace Elements | Mo/Se/Ni deficiency | Mo/Se/Ni supplementation |
| Genetic Background | Wild-type leucine pathway | ΔleuABCD strain |
Enzymatic strategies enable site-specific norleucine integration into ceruletide analogues, leveraging engineered enzymes and ribosomal translation systems:
Ceruletide-specific enzymatic modifications focus on position 8, where methionine is substituted with norleucine to enhance oxidative stability. In vitro studies using immobilized trypsin and carboxypeptidase Y demonstrate successful C-terminal norleucine extension, though N-terminal modifications require engineered proteases like subtilisin variants with altered substrate pockets [8].
Norleucine biosynthesis in E. coli originates from branched-chain amino acid pathways, where pyruvate or α-ketobutyrate undergoes condensation with acetyl-CoA via α-isopropylmalate synthase (LeuA). Metabolic engineering targets include:
Table 2: Metabolic Engineering Approaches for Norleucine Production in E. coli
| Target Gene/Pathway | Engineering Strategy | Effect on Norleucine | Titer Achieved |
|---|---|---|---|
| ilvA | Overexpression | +300% increase | 600 mg/L |
| leuABCD | Deletion | Complete elimination | 0 mg/L |
| LeuA | Feedback-resistant mutant | +150% increase | 450 mg/L |
| cysH | CRISPRi knockdown | Indirect +180% increase | 350 mg/L |
Fermentation optimization further enhances yields:
Chemoenzymatic approaches combine solid-phase peptide synthesis (SPPS) with enzymatic ligation for precise norleucine incorporation:
Table 3: Chemoenzymatic Modules for Norleucine Ceruletide Synthesis
| Module | Function | Efficiency/Target Site |
|---|---|---|
| Fmoc-SPPS | Norleucine incorporation at Met⁸ | >95% purity for fragment 5–10 |
| Subtiligase S12C/K45R | Fragment condensation (1–4 + 5–10) | 85% yield |
| Aryl sulfotransferase | Tyr¹¹ sulfation | 90% conversion |
Notably, CAR (carboxylic acid reductase) enzymes from Mycobacterium smegmatis reduce norleucine’s carboxyl group to aldehydes for in vitro cyclization, enabling synthesis of cyclic norleucine-ceruletide without epimerization [9].
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2